1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis Using Urea
Brahmachari and Banerjee (2014) developed a highly efficient multicomponent synthesis method for creating functionalized pyrans and heterocycles, utilizing urea as an eco-friendly organo-catalyst. This method is relevant for pharmaceutical applications due to the diverse kind of functionalized compounds it can produce (Brahmachari & Banerjee, 2014).
Ellagic Acid Metabolism
González‐Sarrías et al. (2009) explored how ellagic acid (EA) and its metabolites, including urolithins, influence detoxifying enzymes in colon cancer cells. Urolithins, which are structurally related to the compound , were shown to modulate phase I and II detoxifying enzymes, suggesting their potential in chemoprevention (González‐Sarrías et al., 2009).
Urolithin Glucuronides Synthesis
Villalgordo et al. (2022) described a novel method for synthesizing urolithin glucuronides, which are metabolites derived from ellagic acid and demonstrate significant biological activities. This research contributes to understanding the bioavailability and efficacy of these compounds in human health (Villalgordo et al., 2022).
Fused/Spiroheterocyclic Compounds Synthesis
Khalafallah et al. (2002) conducted a study on synthesizing fused and spiro heterocyclic compounds, which are important in medicinal chemistry due to their potential biological activities. The research focuses on the synthesis of various compounds incorporating nitrogen-containing heterocycles, similar in context to the compound (Khalafallah et al., 2002).
Pyrazole Compounds in Cyclooxygenase Inhibition
Penning et al. (1997) explored sulfonamide-containing 1,5-diarylpyrazole derivatives for inhibiting cyclooxygenase-2 (COX-2). This research is relevant for understanding the role of similar compounds in medicinal applications, particularly in inflammation and pain management (Penning et al., 1997).
Xanthine Oxidoreductase Inhibition
Fukunari et al. (2004) synthesized and evaluated Y-700, a pyrazole-4-carboxylic acid derivative, as an inhibitor of xanthine oxidoreductase (XOR). This study is pertinent in illustrating how structurally related compounds can be potent XOR inhibitors, useful in treating hyperuricemia (Fukunari et al., 2004).
Propiedades
IUPAC Name |
1-cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(20-13-5-1-2-6-13)21-14-9-19-22(10-14)11-15-12-24-16-7-3-4-8-17(16)25-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNPYAGGDOIQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.